

An In-depth Technical Guide to 2,6-Dimethylbenzaldehyde (CAS: 1123-56-4)

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Compound of Interest

Compound Name: 2,6-Dimethylbenzaldehyde

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Introduction

2,6-Dimethylbenzaldehyde, with the CAS number 1123-56-4, is an aromatic aldehyde that serves as a valuable building block in organic synthesis.^[1] Its structure, characterized by a benzaldehyde core with two methyl groups positioned ortho to the formyl group, presents unique steric and electronic properties that influence its reactivity. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions, spectroscopic profile, safety data, and its emerging relevance in biomedical research.

Physicochemical Properties

2,6-Dimethylbenzaldehyde is a colorless to pale yellow liquid or low-melting solid with a characteristic sweet, floral odor.^[1] It is slightly soluble in water but readily soluble in common organic solvents.^{[1][2]}

Table 1: Physicochemical Properties of **2,6-Dimethylbenzaldehyde**

Property	Value	Reference(s)
CAS Number	1123-56-4	[3]
Molecular Formula	C ₉ H ₁₀ O	[3]
Molecular Weight	134.18 g/mol	[3]
Appearance	Colorless to pale yellow liquid or low-melting solid	[1]
Melting Point	27-30 °C	[2]
Boiling Point	230 °C	[2]
Density	~1.003 g/cm ³ (predicted)	
Solubility in Water	Slightly soluble	[2]
InChI	InChI=1S/C9H10O/c1-7-4-3-5-8(2)9(7)6-10/h3-6H,1-2H3	[3]
SMILES	CC1=C(C(=O))C=CC=C1C	[3]

Synthesis

The synthesis of **2,6-dimethylbenzaldehyde** can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale.

Oxidation of 2,6-Dimethylbenzyl Alcohol

A common and straightforward method for the preparation of **2,6-dimethylbenzaldehyde** is the oxidation of the corresponding primary alcohol, 2,6-dimethylbenzyl alcohol. Various oxidizing agents can be employed for this transformation. A detailed protocol for a similar oxidation using pyridinium chlorochromate (PCC) is provided below as a representative example.

Experimental Protocol: Oxidation of a Benzyl Alcohol using PCC

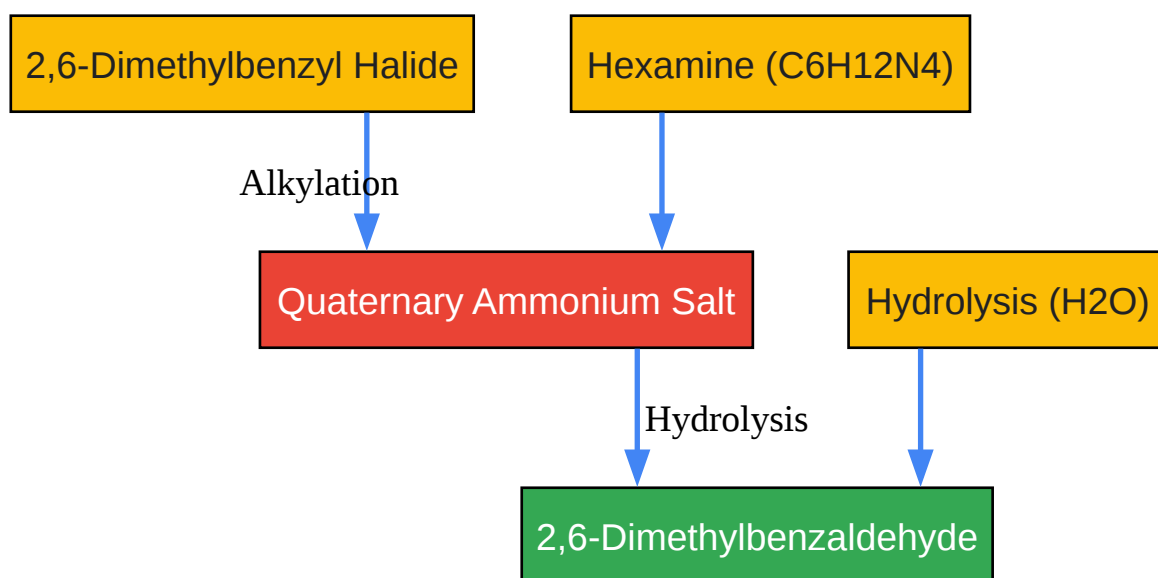
- Materials: 2,6-Dimethylbenzyl alcohol, Pyridinium chlorochromate (PCC), Dichloromethane (anhydrous), Silica gel.
- Procedure:

- In a round-bottom flask, dissolve 2,6-dimethylbenzyl alcohol in anhydrous dichloromethane.
- Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and concentrate under reduced pressure to yield the crude **2,6-dimethylbenzaldehyde**.
- Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Sommelet Reaction

The Sommelet reaction provides an alternative route to aromatic aldehydes from the corresponding benzyl halides.^{[4][5]} This reaction involves the treatment of a benzyl halide with hexamine, followed by hydrolysis to yield the aldehyde.^{[4][5]}

Workflow for the Sommelet Reaction



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Caption: General workflow of the Sommelet reaction for aldehyde synthesis.

Chemical Reactivity and Key Reactions

The formyl group of **2,6-dimethylbenzaldehyde** is the primary site of its reactivity, undergoing nucleophilic addition and condensation reactions typical of aldehydes. However, the presence of two ortho-methyl groups introduces significant steric hindrance, which can influence reaction rates and, in some cases, necessitate modified reaction conditions.

Knoevenagel Condensation

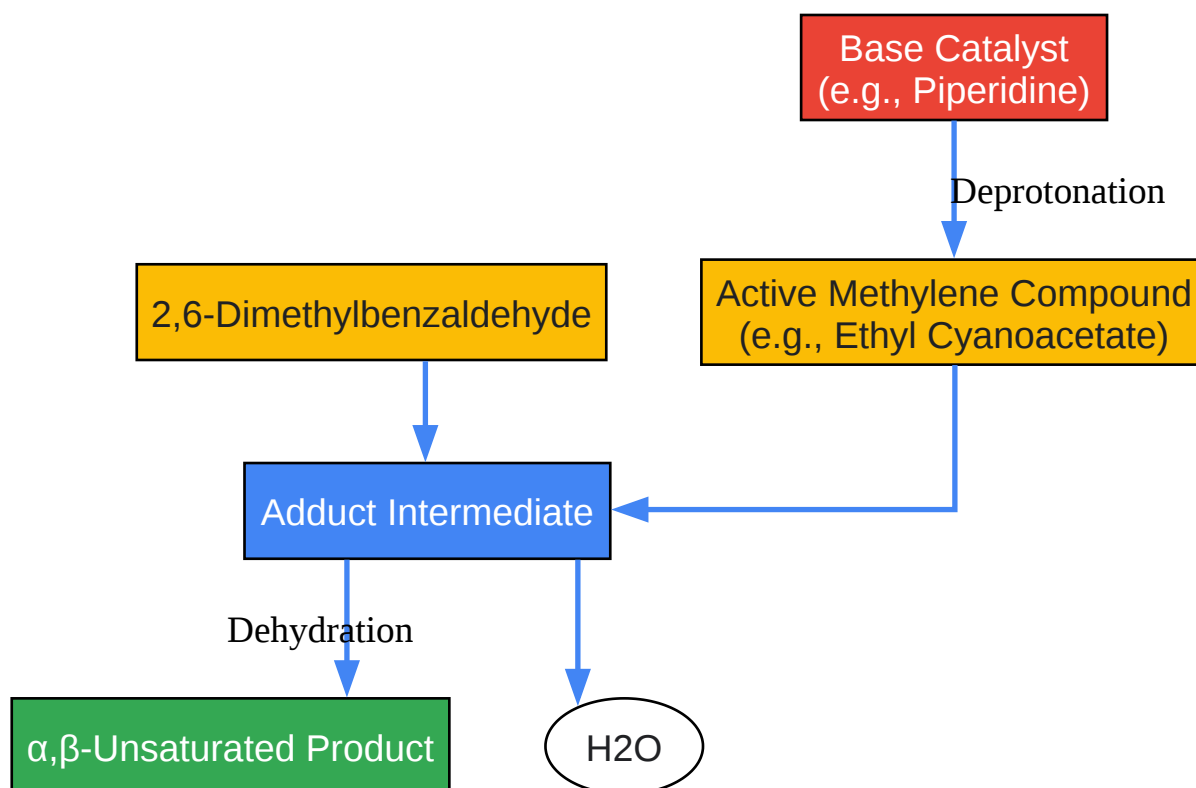
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically catalyzed by a weak base.^[6] This reaction is widely used to synthesize α,β -unsaturated compounds.

Experimental Protocol: Knoevenagel Condensation of an Aromatic Aldehyde with Ethyl Cyanoacetate^[7]

- Materials: **2,6-Dimethylbenzaldehyde**, Ethyl cyanoacetate, Piperidine (catalyst), Ethanol (solvent).
- Procedure:

- In a round-bottom flask, dissolve **2,6-dimethylbenzaldehyde** and ethyl cyanoacetate in ethanol.
- Add a catalytic amount of piperidine to the solution.
- Reflux the reaction mixture and monitor its progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- The product may precipitate from the solution upon cooling. If not, remove the solvent under reduced pressure.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.

Workflow for Knoevenagel Condensation



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Caption: General workflow for the Knoevenagel condensation reaction.

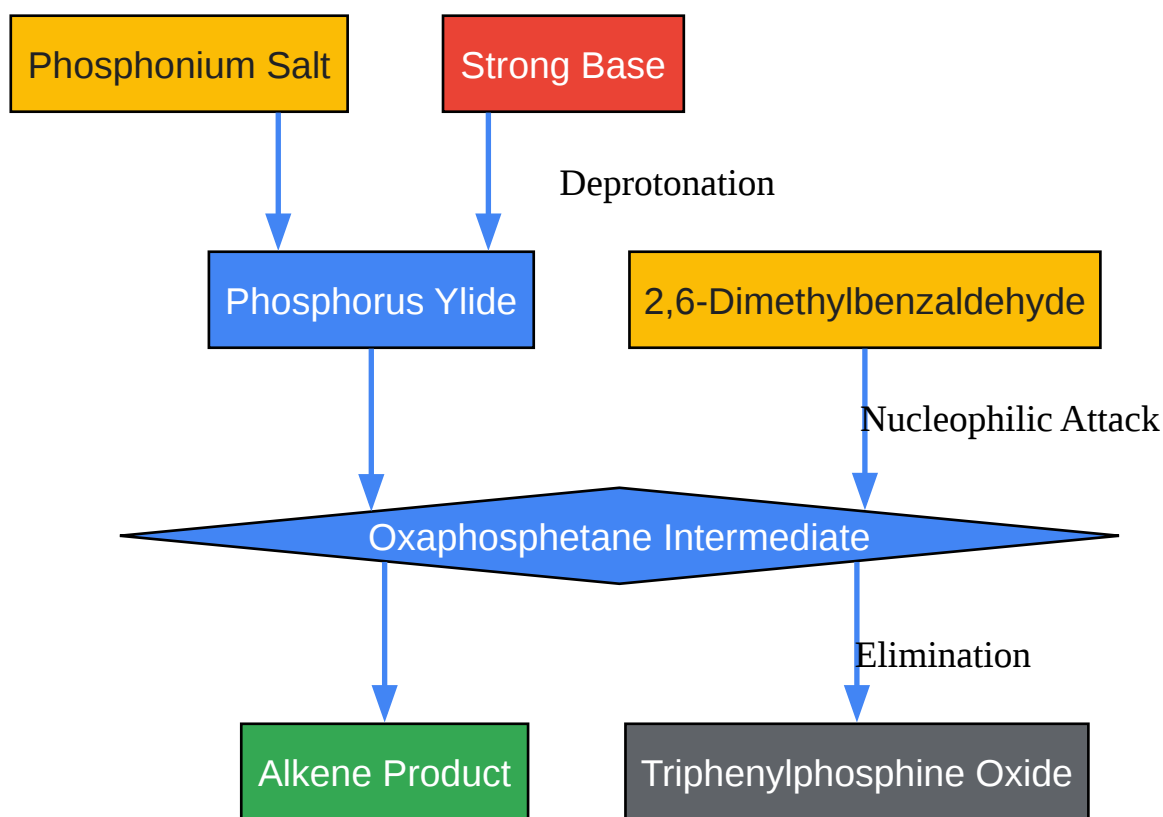
Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[8] The steric hindrance around the carbonyl group of **2,6-dimethylbenzaldehyde** may require more forcing conditions or the use of more reactive ylides.

Experimental Protocol: Wittig Reaction of an Aromatic Aldehyde[8]

- Materials: Benzyltriphenylphosphonium chloride, a strong base (e.g., n-butyllithium or sodium hydride), **2,6-Dimethylbenzaldehyde**, Anhydrous tetrahydrofuran (THF).
- Procedure:
 - Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool the suspension in an ice bath and add the strong base dropwise. Stir the mixture until the characteristic color of the ylide appears.
 - Reaction with Aldehyde: In a separate flask, dissolve **2,6-dimethylbenzaldehyde** in anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
 - Work-up: Quench the reaction by the addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purification: The crude product, containing the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel.

Workflow for the Wittig Reaction



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Caption: General workflow of the Wittig reaction for alkene synthesis.

Spectroscopic Profile

The structural features of **2,6-dimethylbenzaldehyde** can be elucidated through various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for **2,6-Dimethylbenzaldehyde**

Technique	Key Features
^1H NMR	Aldehyde Proton (-CHO): Singlet, ~10.5 ppm. Aromatic Protons: Multiplet, ~7.0-7.4 ppm. Methyl Protons (-CH ₃): Singlet, ~2.6 ppm.[7][9]
^{13}C NMR	Carbonyl Carbon (C=O): ~193 ppm. Aromatic Carbons: ~128-140 ppm. Methyl Carbons (-CH ₃): ~20 ppm.[3]
IR Spectroscopy	C=O Stretch (Aldehyde): Strong absorption around 1700 cm ⁻¹ . C-H Stretch (Aldehyde): Two weak bands (Fermi doublet) around 2730 and 2820 cm ⁻¹ . Aromatic C-H Stretch: Above 3000 cm ⁻¹ . Aliphatic C-H Stretch: Below 3000 cm ⁻¹ . [3]
Mass Spectrometry	Molecular Ion (M ⁺): m/z = 134. Major Fragments: m/z = 133 ([M-H] ⁺), 105 ([M-CHO] ⁺).[3]

Note: Chemical shifts (ppm) are approximate and may vary depending on the solvent and instrument.

Biological Activity and Relevance in Drug Development

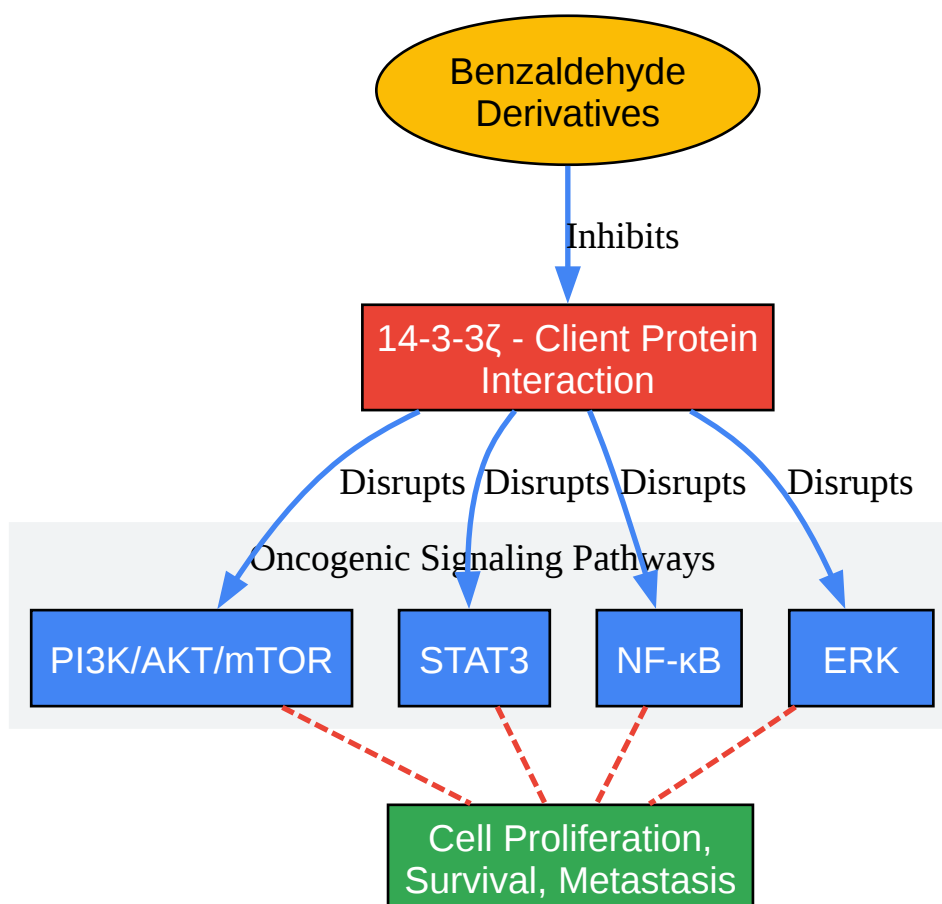
While research on **2,6-dimethylbenzaldehyde** itself is limited, the broader class of benzaldehydes has garnered interest for its potential therapeutic applications, particularly in oncology. Benzaldehyde has been shown to exhibit tumor-specific cytotoxicity.[10]

Recent studies on benzaldehyde have revealed its ability to suppress multiple key signaling pathways that are often dysregulated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK pathways.[11][12] The proposed mechanism involves the inhibition of the interaction between the signaling hub protein 14-3-3ζ and its client proteins, which are crucial for the stability and activity of these oncogenic pathways.[11][12] By disrupting these

interactions, benzaldehyde can lead to the downregulation of genes associated with treatment resistance and metastasis.[12][13]

Although direct studies on **2,6-dimethylbenzaldehyde** are needed, its structural similarity to benzaldehyde suggests it could serve as a scaffold for the design of novel anticancer agents with potentially modulated activity and specificity due to the presence of the methyl groups.

Signaling Pathways Potentially Inhibited by Benzaldehyde Derivatives



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Caption: Proposed mechanism of action for benzaldehyde derivatives in cancer cells.

Safety and Handling

2,6-Dimethylbenzaldehyde is classified as an irritant, causing skin and serious eye irritation. [3] It may also cause respiratory irritation.[3]

Table 3: GHS Hazard Information for **2,6-Dimethylbenzaldehyde**

Hazard Class	Hazard Statement
Skin corrosion/irritation	H315: Causes skin irritation
Serious eye damage/eye irritation	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure	H335: May cause respiratory irritation

Source: ECHA C&L Inventory[3]

Handling and Storage:

- Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
- Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[14]
- Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[14]
- Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[14]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Quantitative toxicity data for **2,6-dimethylbenzaldehyde** is not readily available. For the parent compound, benzaldehyde, acute oral LD50 values in rats are reported in the range of 800-2850 mg/kg. This information should be used for context only, and **2,6-dimethylbenzaldehyde** should be handled with the appropriate precautions for a hazardous chemical.

Conclusion

2,6-Dimethylbenzaldehyde is a versatile chemical intermediate with well-defined physicochemical and spectroscopic properties. Its reactivity, primarily centered on the aldehyde functional group, is modulated by the steric influence of the ortho-methyl substituents. While detailed protocols for its synthesis and reactions are available for structurally similar compounds, further research is warranted to optimize these transformations for **2,6-dimethylbenzaldehyde** itself. The emerging biological activities of the broader benzaldehyde class, particularly in the context of cancer cell signaling, highlight the potential of **2,6-dimethylbenzaldehyde** as a valuable scaffold in medicinal chemistry and drug discovery. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

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